molecular formula C17H19N3O3S B2412634 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide CAS No. 2034567-30-9

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide

Cat. No. B2412634
CAS RN: 2034567-30-9
M. Wt: 345.42
InChI Key: OFLJHANIUQSSHT-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide, also known as Furanopyrazole, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of sulfonamide derivatives, which are widely used in the pharmaceutical industry due to their broad spectrum of biological activities.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamidele is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamidele has been shown to exhibit a wide range of biochemical and physiological effects in the body. It has been reported to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to exhibit anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamidele has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits a broad spectrum of biological activities, making it a useful tool for studying various disease pathways. However, one of the limitations of using N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamidele in laboratory experiments is its potential toxicity, which may limit its use in certain assays.

Future Directions

There are several potential future directions for the study of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamidele. One area of research could be the development of new derivatives of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamidele with improved pharmacological properties. Another area of research could be the investigation of its potential as a lead compound for the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamidele involves the reaction of furan-2-carbaldehyde with 1H-pyrazole-1-yl-ethanamine in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with 2-phenylethanesulfonyl chloride to obtain the final product.

Scientific Research Applications

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamidele has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. Several studies have reported its potential as a lead compound for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-phenylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-24(22,13-9-15-6-2-1-3-7-15)19-14-16(17-8-4-12-23-17)20-11-5-10-18-20/h1-8,10-12,16,19H,9,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLJHANIUQSSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide

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